molecular formula C16H14N4O B10992306 1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10992306
M. Wt: 278.31 g/mol
InChI Key: LULAHJKOYICJAS-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the phenyl and pyridinyl groups can be done through substitution reactions using appropriate reagents.

    Amidation: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the pyridinyl group.

    3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.

    1-methyl-3-phenyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Pyridinyl group at a different position.

Uniqueness

1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

2-methyl-5-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O/c1-20-15(16(21)18-13-8-5-9-17-11-13)10-14(19-20)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,21)

InChI Key

LULAHJKOYICJAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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